Isopilocarpic acid

Descripción general

Descripción

Isopilocarpic acid is a chemical compound known for its role as a degradation product of pilocarpine, an alkaloid derived from the leaves of the Pilocarpus microphyllus plant. Pilocarpine is widely used in ophthalmology for the treatment of glaucoma and dry mouth caused by Sjogren’s syndrome or radiotherapy for cancer of the head and neck . This compound, along with pilocarpic acid and isopilocarpine, is formed during the decomposition of pilocarpine in ophthalmic solutions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of isopilocarpic acid typically involves the degradation of pilocarpine. One common method is the hydrolysis of pilocarpine under acidic or basic conditions, which leads to the formation of this compound, pilocarpic acid, and isopilocarpine . The reaction conditions often include the use of hydrochloric acid or sodium hydroxide as reagents, and the process is usually carried out at elevated temperatures to accelerate the reaction .

Industrial Production Methods

Industrial production of this compound is not as common as its laboratory synthesis. it can be produced as a byproduct during the large-scale manufacturing of pilocarpine. The degradation products, including this compound, are often separated and purified using high-performance liquid chromatography (HPLC) techniques .

Análisis De Reacciones Químicas

Types of Reactions

Isopilocarpic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert this compound into other related compounds.

Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may yield different carboxylic acids, while reduction can produce alcohols or other reduced forms of the compound .

Aplicaciones Científicas De Investigación

Isopilocarpic acid has several scientific research applications, including:

Mecanismo De Acción

The precise mechanism of action for isopilocarpic acid is not fully understood. it is believed to function through various pathways, including the suppression of pro-inflammatory cytokines and chemokines, inhibition of cancer cell growth, and antibacterial activity by disrupting bacterial cell walls . The molecular targets and pathways involved in these effects are still under investigation.

Comparación Con Compuestos Similares

Isopilocarpic acid is often compared with other similar compounds, such as:

Pilocarpine: The parent compound from which this compound is derived.

Isopilocarpine: Another degradation product of pilocarpine, which shares similar chemical properties with this compound.

Pilocarpic Acid: A related compound formed during the degradation of pilocarpine, often studied alongside this compound.

This compound is unique due to its specific chemical structure and the distinct pathways it undergoes during degradation and synthesis .

Actividad Biológica

Isopilocarpic acid, a derivative of pilocarpine, is an imidazole alkaloid primarily studied for its pharmacological properties, particularly in the context of ophthalmic applications and potential therapeutic uses. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Synthesis

This compound is structurally related to pilocarpine, differing primarily in the configuration at the carbon adjacent to the lactone group. It is synthesized through the hydrolysis of pilocarpine under basic conditions, which can also yield pilocarpic acid and isopilocarpine as byproducts . The following table summarizes the structural differences among these compounds:

| Compound | Structure Description |

|---|---|

| Pilocarpine | Contains a lactone ring and an imidazole moiety |

| Isopilocarpine | Epimer of pilocarpine with a different stereochemistry |

| Pilocarpic Acid | Hydrolysis product of pilocarpine without the lactone |

| This compound | Hydrolysis product of isopilocarpine |

Pharmacological Properties

This compound and its related compounds exhibit various biological activities, particularly in relation to their effects on the ocular system. The primary pharmacological action is as a miotic agent, which facilitates pupil constriction and reduces intraocular pressure (IOP), making it useful in treating glaucoma.

Case Studies

A notable case study involved the assessment of pilocarpine's degradation products in ophthalmic solutions. The study found that under certain storage conditions, isopilocarpine predominated as a degradation product over pilocarpic acid when subjected to heat treatments . This highlights the importance of understanding the stability and biological implications of these compounds in pharmaceutical formulations.

High-Performance Liquid Chromatography (HPLC)

The analytical determination of this compound alongside its related compounds has been facilitated by advanced chromatographic techniques:

- HPLC Methods : Several studies have employed HPLC coupled with mass spectrometry (MS) to accurately quantify pilocarpine and its degradation products, including this compound. These methods are essential for assessing the quality of ophthalmic formulations .

- Sample Preparation : Techniques such as ultrafiltration for plasma samples and simple dilution for urine have been utilized to ensure high sensitivity in detecting low concentrations of these compounds .

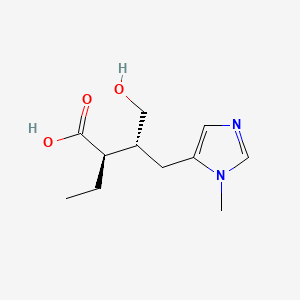

Propiedades

IUPAC Name |

(2R,3R)-2-ethyl-3-(hydroxymethyl)-4-(3-methylimidazol-4-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3/c1-3-10(11(15)16)8(6-14)4-9-5-12-7-13(9)2/h5,7-8,10,14H,3-4,6H2,1-2H3,(H,15,16)/t8-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJRPDGADPABWOY-WCBMZHEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(CC1=CN=CN1C)CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]([C@@H](CC1=CN=CN1C)CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00187926 | |

| Record name | Isopilocarpic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34350-99-7 | |

| Record name | Isopilocarpic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034350997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopilocarpic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOPILOCARPIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VML9DTP0QW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.